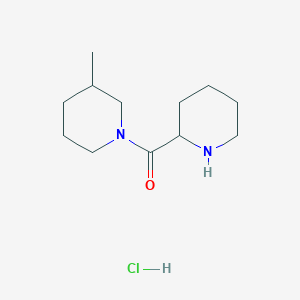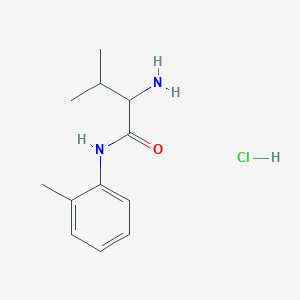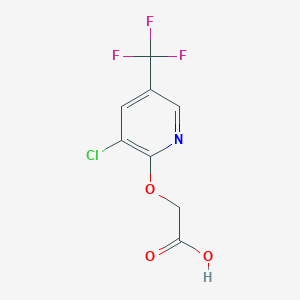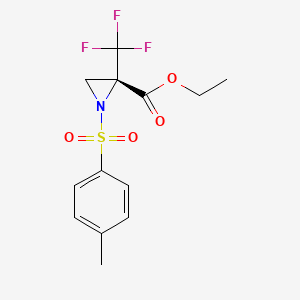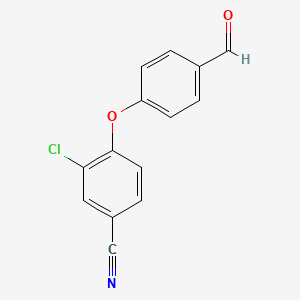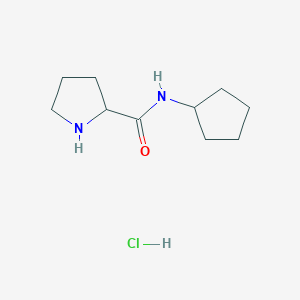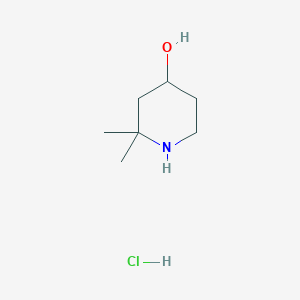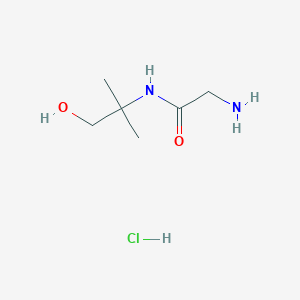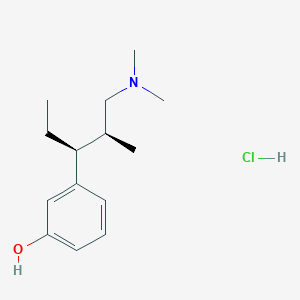
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques: The synthesis of related compounds involves a series of chemical reactions, including Mannich reaction, resolution, and Grignard reaction. These methods offer improved yield and reduced waste of raw materials (Fang Ling, 2011).
- Chemical Reactivity: Studies discuss the preparation and reactivity of related compounds, demonstrating complex reactions like conversion using formic or acetic acid in methanol, highlighting the molecule's versatility in chemical transformations (A. S. Koch et al., 1990).
Pharmacological Applications
- Potential Analgesic Properties: Certain derivatives of this compound have shown pronounced analgesic efficiency, highlighting its potential in pain management (M. Wissler et al., 2007).
- Neurokinin-1 Receptor Antagonism: Some structurally similar compounds are effective as neurokinin-1 receptor antagonists, useful in clinical settings for conditions like emesis and depression (T. Harrison et al., 2001).
Chemical Library Development
- Diverse Compound Library: The compound can be a starting material in alkylation and ring closure reactions to generate a diverse library of structurally varied compounds (G. Roman, 2013).
Enantioselective Synthesis
- Chiral Ligands: The compound, as part of a chiral palladium complex, aids in the enantioselective synthesis of unsymmetrical P,N-ligands, crucial in asymmetric synthesis (F. Liu et al., 2009).
Antibacterial and Antioxidant Applications
- Antibacterial and Antioxidant Studies: Phenolic esters and amides of related compounds show significant antibacterial and antioxidant properties, suggesting potential medicinal applications (S. Shankerrao et al., 2013).
properties
IUPAC Name |
3-[(2S,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-GGMFNZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2S,3S)-1-(Dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

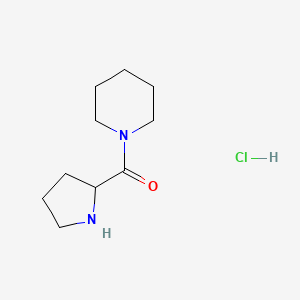
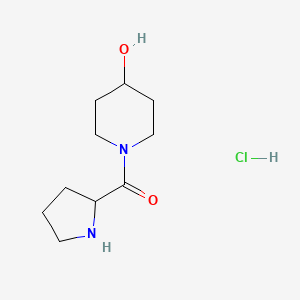
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
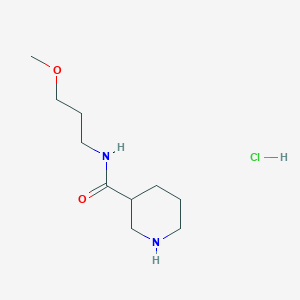
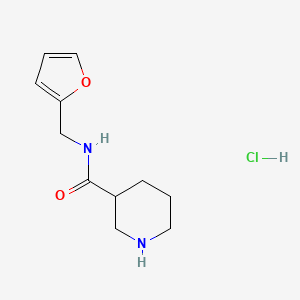
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
